molecular formula C9H7NO3 B013836 5-Phenyloxazolidine-2,4-dione CAS No. 5841-63-4

5-Phenyloxazolidine-2,4-dione

Cat. No. B013836
CAS RN: 5841-63-4
M. Wt: 177.16 g/mol
InChI Key: SBYYYVAMWBVIIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on 5-Phenyloxazolidine-2,4-dione and related compounds has led to the development of several synthetic routes. For example, derivatives of oxazolidine-diones, including those with phenyl substitutions, have been synthesized through various methods. One approach involves the ring transformation of oxadiazole derivatives into triazolidine-dione derivatives under specific conditions (Milcent et al., 1989). Green synthesis methods have also been reported, highlighting environmentally friendly, catalyst-free approaches for synthesizing spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones, showcasing the versatility and adaptability of synthetic strategies for this class of compounds (Ahsan et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Phenyloxazolidine-2,4-dione and its derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. A detailed study compared the structural features of pemoline (a related compound) and its hydrolysis product, 5-phenyl-oxazolidine-2,4-dione, providing insights into the stability and structural dynamics of the oxazolidine ring system (Kuś et al., 2005).

Chemical Reactions and Properties

Oxazolidine-diones participate in a variety of chemical reactions, contributing to their versatility as intermediates in organic synthesis. For instance, the palladium-catalyzed asymmetric (3 + 2) cycloaddition using allenyloxazolidine-diones as precursors demonstrates the potential for creating complex, functionally rich compounds with high stereoselectivity (Dong et al., 2023). Additionally, research on the tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents an innovative, environmentally benign method for synthesizing oxazolidine-diones (Zhang et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 5-Phenyloxazolidine-2,4-dione were not identified in the current literature search, research on related oxazolidine-diones offers insights into their behavior. The physical properties of such compounds can generally be inferred from their crystalline structure, solubility, and thermal stability, which are crucial for their application in pharmaceutical and material sciences.

Chemical Properties Analysis

The chemical properties of 5-Phenyloxazolidine-2,4-dione derivatives, such as reactivity, stability, and interaction with various reagents, have been explored through their participation in synthetic reactions and biological evaluations. Studies on monoamine oxidase inhibitors highlight the bioactive potential of oxazolidine-dione derivatives, underscoring the importance of understanding their chemical behavior (Gunal et al., 2018).

Scientific Research Applications

1. Chemical Reactions and Synthesis

5-Phenyloxazolidine-2,4-dione has been explored in various chemical reactions and synthesis processes. For example, it undergoes rearrangement to chiral α-ketoamides via α-elimination when treated in basic media (Munive et al., 2010). Additionally, its derivatives have been used in the synthesis of novel compounds, such as in the creation of 5-fluoroalkyl-5-methyloxazolidine-2,4-diones as potential tissue pH indicators (Maeda et al., 1989).

2. Pharmacological Research

In pharmacological research, derivatives of 5-Phenyloxazolidine-2,4-dione have been studied for their potential as therapeutic agents. For instance, certain derivatives have shown promise as monoamine oxidase inhibitors, which could be relevant in treating conditions like depression (Gunal et al., 2018).

3. Agricultural Applications

In agriculture, derivatives of 5-Phenyloxazolidine-2,4-dione have been investigated for their herbicidal activities. Studies have found that certain derivatives can be effective against various weeds, indicating potential use as herbicides (Hirai et al., 1999).

4. Materials Science

In materials science, 5-Phenyloxazolidine-2,4-dione derivatives have been used in the synthesis of novel polymers. For example, its derivatives have been involved in the polymerization processes, leading to the creation of new polyureas with potential applications in various industries (Mallakpour & Rafiee, 2003).

5. Antimicrobial and Antifungal Research

Some derivatives of 5-Phenyloxazolidine-2,4-dione have shown antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing promising results that could lead to new treatments for infections (Prakash et al., 2010).

Future Directions

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

5-phenyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYYYVAMWBVIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875846
Record name 5-PHENYL-2,4-OXAZOLIDIONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyloxazolidine-2,4-dione

CAS RN

5841-63-4
Record name 5-Phenyloxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5841-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemoline-dione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5841-63-4
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Record name 5-PHENYL-2,4-OXAZOLIDIONE
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URL https://comptox.epa.gov/dashboard/DTXSID50875846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYLOXAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

5-Hydroxy-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (0.7 g.) is dissolved in 15 ml. of 1 N sodium hydroxide, stirred at room temperature for 15 minutes, extracted with ethyl acetate, made slightly acidic with about 1 ml. of glacial acetic acid, and extracted with 25 ml. of ethyl acetate. The latter ethyl acetate extract is back washed with about 6.5 ml. of water, filtered over a bed of anhydrous magnesium sulfate and evaporated to yield 5-phenyloxazolidine-2,4-dione.
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0.7 g
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Synthesis routes and methods II

Procedure details

By the procedure of Example 3, except that a reaction time of 16 hours at room temperature was used following cold perfusion with phosgene, ethyl 1-hydroxy-1-phenylmethanecarboximidate hydrochloride (22 g., 0.102 mole) in 450 ml. of tetrahydrofuran was converted to toluene recrystallized 5-phenyloxazolidine-2,4-dione (10.5 g., m.p. 103°-105° C.).
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ethyl 1-hydroxy-1-phenylmethanecarboximidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JC Sheehan, GD Laubach - Journal of the American Chemical …, 1951 - ACS Publications
The use of 5-phenyloxazolidine-2, 4-diones has made possible an extension of the acidchloride-thiazoline reaction to the indirect synthesis of a 6-phenylacetylamino-i3-lactam-…
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
A FUJINAMI, T OZAKI, S YAMAMOTO - Agricultural and Biological …, 1971 - jstage.jst.go.jp
MATERIALS AND METHODS I. Synthesis 3, 5-Dichlorophenylisocyanate. Two hundred and twenty eight grams of 3, 5-dichlorophenylisocyanate was prepared from 243 g of 3, 5-…
Number of citations: 85 www.jstage.jst.go.jp
F Akira, O Toshiaki, Y Shigeo - Agricultural and Biological …, 1971 - Taylor & Francis
The structure-activity relationships of 3-phenyloxazolidine-2, 4-diones, 3-phenyl-4-imino-oxazolidine-2-ones and n-phenylcarbamates were investigated on Sclerotinia sclerotiorum by …
K Chamberlain, RH Bromilow… - Journal of experimental …, 1993 - academic.oup.com
A possible role for specific carrier mechanisms in the phloem translocation of xenobiotics in Ricinus communis L. var. Gibsonii (Nichols) has been investigated by comparing the phloem …
SM Ramsh, NG Zheltonog, LP Shamina… - Chemistry of …, 1983 - Springer
The acylation of 2-amino-5-phenyl-4-oxazolinone and 2-amino-1-methyl-4-imidazolinone with acetyl chloride in benzene in the presence of triethylamine leads to the formation of 2-…
G He, Y Li, Z Yu, Z Chen, Y Tang, G Song… - Organic Chemistry …, 2019 - pubs.rsc.org
A Selectfluor™-catalyzed oxidative cyclization of ynamides affording oxazolidine-2,4-diones in yields from 69%–94% is described. The reaction is run under air and exhibits excellent …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
M Dhanawat, N Das, SK Shrivastava - Drug Discoveries & …, 2011 - jstage.jst.go.jp
N (3)-substituted 2, 4-imidazolidinediones and oxazolidinediones derivatives (1-16) were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure test. …
Number of citations: 14 www.jstage.jst.go.jp
V Mrkvička, A Lyčka, R Vicha… - Helvetica Chimica …, 2011 - Wiley Online Library
3‐Hydroxyquinoline‐2,4‐diones 1 react with isocyanates to give novel 1,2,3,4‐tetrahydro‐2,4‐dioxoquinolin‐3‐yl (alkyl/aryl)carbamates 2 and/or 1,9b‐dihydro‐9b‐hydroxyoxazolo[5,4‐…
JJ Brink, EA Freeman - Journal of Neurochemistry, 1972 - Wiley Online Library
10 μm 5‐Phenyloxazolidinedione (PKO) stimulated Na–K–Mg‐ATPase activity in mouse brain homogenates by 45%. This activation effect was also observed for trimethadione and …
S Su, Z Yan, X Ye, J Wang, Y Li, G He - Organic & Biomolecular …, 2021 - pubs.rsc.org
A PhI(OAc)2-mediated trifluoromethylthiolation/oxidative cyclization of ynamides with the Shen reagent has been established herein, providing a facile access to CF3S-substituted …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk

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